![molecular formula C24H26O4 B12559070 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) CAS No. 143936-28-1](/img/structure/B12559070.png)
1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) is an organic compound characterized by its unique structure, which includes two ethoxybenzene groups connected by a phenylenebis(methyleneoxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) typically involves the reaction of 1,4-bis(bromomethyl)benzene with 2-ethoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 1,4-bis(bromomethyl)benzene and 2-ethoxyphenol in DMF.
- Add potassium carbonate to the mixture.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like halides or amines can replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its overall effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methoxybenzene): Similar structure but with methoxy groups instead of ethoxy groups.
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-ethenyl-2-methoxybenzene): Contains ethenyl groups, which may impart different reactivity and properties.
Uniqueness
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) is unique due to its specific combination of ethoxybenzene groups and the phenylenebis(methyleneoxy) linker. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
143936-28-1 |
|---|---|
Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1,4-bis[(2-ethoxyphenoxy)methyl]benzene |
InChI |
InChI=1S/C24H26O4/c1-3-25-21-9-5-7-11-23(21)27-17-19-13-15-20(16-14-19)18-28-24-12-8-6-10-22(24)26-4-2/h5-16H,3-4,17-18H2,1-2H3 |
InChI Key |
MVCMHYFHTJDVSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2=CC=C(C=C2)COC3=CC=CC=C3OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


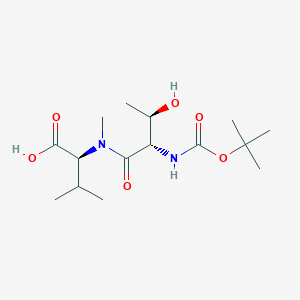
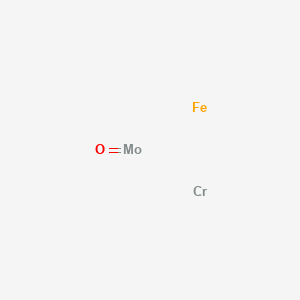


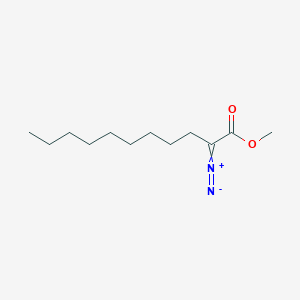
![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
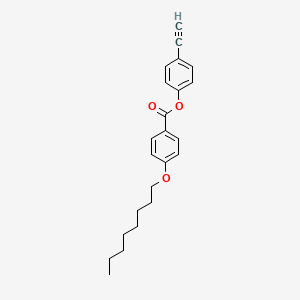
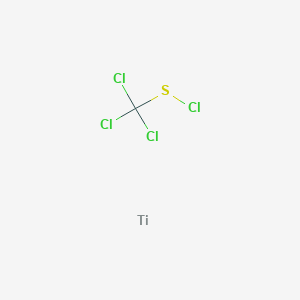

![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)
![1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene](/img/structure/B12559031.png)
![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)
